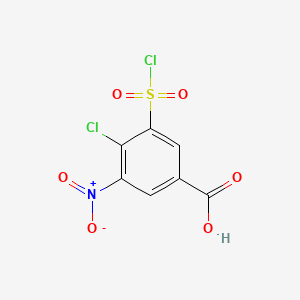

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Beschreibung

Systematic Nomenclature and IUPAC Conventions

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid adheres to IUPAC nomenclature rules for substituted aromatic compounds. The parent structure is benzoic acid (C₆H₅COOH), with substituents prioritized based on alphabetical order:

- Chlorine at position 4

- Chlorosulfonyl (SO₂Cl) at position 3

- Nitro (NO₂) at position 5

The systematic name reflects the substituents’ positions relative to the carboxylic acid group (-COOH), which occupies position 1 by default. Alternative names include 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid and Benzoic acid, 4-chloro-3-(chlorosulfonyl)-5-nitro-.

Molecular Formula and Stoichiometric Composition

The molecular formula C₇H₃Cl₂NO₆S is derived from:

- Benzoic acid backbone : C₇H₆O₂

- Substituents :

- Chlorine (Cl): 2 atoms

- Nitro (NO₂): 1 group

- Chlorosulfonyl (SO₂Cl): 1 group

The molecular weight is 300.07 g/mol , calculated as:

$$

\text{C}7\text{H}3\text{Cl}2\text{NO}6\text{S} = (7 \times 12.01) + (3 \times 1.008) + (2 \times 35.45) + (14.01) + (6 \times 16.00) + 32.07 = 300.07

$$

This matches computational data from PubChem and experimental reports.

Eigenschaften

IUPAC Name |

4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO6S/c8-6-4(10(13)14)1-3(7(11)12)2-5(6)17(9,15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFRAGFLBINOHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)S(=O)(=O)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90177432 | |

| Record name | 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22892-95-1 | |

| Record name | 4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22892-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-5-chlorosulfonyl-3-nitrobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022892951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-5-chlorosulphonyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90177432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.175 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-5-CHLOROSULFONYL-3-NITROBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9UC8TJB58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

General Synthetic Route

The primary preparation method involves the direct chlorosulfonation of 4-chloro-5-nitrobenzoic acid using chlorosulfonic acid as the chlorosulfonating agent. The reaction proceeds by electrophilic aromatic substitution where the chlorosulfonyl group (-SO2Cl) is introduced at the 3-position relative to the carboxylic acid and nitro substituents.

- Starting material: 4-chloro-5-nitrobenzoic acid

- Reagent: Chlorosulfonic acid (HSO3Cl)

- Conditions: Heating at elevated temperature (~140 °C) for several hours (commonly 4-6 hours)

- Work-up: The reaction mixture is poured into crushed ice-water to decompose excess chlorosulfonic acid and precipitate the product

- Isolation: The solid 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is collected by filtration and washed thoroughly with water to remove residual acid and by-products

- Purification: The crude product can be purified by dissolution in an organic solvent such as ether, washing with water, drying over anhydrous calcium chloride, and solvent removal by distillation or evaporation

This method is well-documented and yields the target compound with high purity suitable for further synthetic transformations.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting material | 4-chloro-5-nitrobenzoic acid | Commercially available or synthesized |

| Chlorosulfonic acid | Excess, typically 3-5 equivalents | Acts as reagent and solvent |

| Temperature | 130-140 °C | Ensures complete chlorosulfonation |

| Reaction time | 4-6 hours | Longer times may increase yield |

| Quenching | Addition to crushed ice-water | Decomposes excess reagent and precipitates product |

| Isolation | Filtration and washing with water | Removes acidic impurities |

| Purification solvent | Ether or similar organic solvent | For washing and recrystallization |

| Drying | Over CaCl2 or vacuum | Removes residual moisture |

Representative Experimental Procedure (Adapted from Patent Literature)

- Step 1: To a reaction flask, add 78.2 g of 4-chloro-5-nitrobenzoic acid and 330 ml of chlorosulfonic acid.

- Step 2: Heat the mixture at 140 °C for 6 hours under stirring.

- Step 3: Allow the reaction mixture to stand overnight at room temperature.

- Step 4: Carefully add the reaction mixture dropwise to crushed ice-water to quench the reaction and decompose unreacted chlorosulfonic acid.

- Step 5: Collect the precipitated this compound by filtration.

- Step 6: Wash the solid thoroughly with water to remove residual acid.

- Step 7: Dissolve the crude product in ether, wash the ether solution with water, dry over calcium chloride, and remove the solvent under reduced pressure to obtain purified product.

Analytical Data and Physical Properties

| Property | Data |

|---|---|

| Molecular formula | C7H3Cl2NO6S |

| Molecular weight | 300.07 g/mol |

| Melting point | 193-194 °C (decomposition) |

| Density | ~1.85 g/cm³ (predicted) |

| pKa | ~2.15 (predicted) |

| Solubility | Not widely reported; typical for chlorosulfonyl benzoic acids, sparingly soluble in water, soluble in organic solvents like ether |

| Safety | Corrosive, causes severe eye damage (GHS05), handle with protective equipment |

Notes on Reaction Mechanism and Selectivity

- The chlorosulfonation is regioselective due to the directing effects of the substituents on the aromatic ring. The nitro group is a strong meta-director, and the carboxylic acid and chloro substituents influence the electrophilic substitution to yield the chlorosulfonyl group at the 3-position.

- The use of excess chlorosulfonic acid ensures complete conversion but requires careful quenching to avoid side reactions and decomposition.

- The product’s chlorosulfonyl group is highly reactive, making it a useful intermediate for further transformations such as sulfonamide formation.

Summary Table of Preparation Methods

| Step | Description | Key Conditions/Notes |

|---|---|---|

| Starting material | 4-chloro-5-nitrobenzoic acid | Commercial or synthesized |

| Chlorosulfonation | Reaction with chlorosulfonic acid | 130-140 °C, 4-6 hours, excess reagent |

| Quenching | Addition to ice-water | Decomposes excess chlorosulfonic acid |

| Isolation | Filtration and washing | Removes residual acid and impurities |

| Purification | Ether dissolution, water wash, drying | Enhances purity |

| Yield | Typically moderate to high (dependent on scale) | Optimized by reaction time and temperature |

Research Findings and Industrial Relevance

- The preparation of this compound is critical for the synthesis of various sulfonamide derivatives, which are important in medicinal chemistry.

- The method is scalable and has been patented, indicating industrial applicability.

- Control of reaction parameters such as temperature, reagent excess, and quenching technique is essential to maximize yield and purity while minimizing hazardous by-products.

- The compound’s stability and reactivity profile make it a valuable intermediate for subsequent functionalization, including amide and sulfonamide bond formation.

Analyse Chemischer Reaktionen

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro and chlorosulphonyl groups can be substituted by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, to form corresponding carboxylic acids.

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Chemistry

- Intermediate in Organic Synthesis : The compound serves as an essential intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its reactive functional groups facilitate multiple chemical reactions, such as nucleophilic substitutions and electrophilic aromatic substitutions.

Biology

- Biological Activity Studies : Research indicates that this compound exhibits potential antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, showing inhibition at concentrations as low as 50 µg/mL against Escherichia coli and Staphylococcus aureus.

Medicine

- Drug Development : Ongoing research explores its potential as a precursor in drug development, particularly for anti-inflammatory and antimicrobial agents. Its reactivity allows it to be modified into more complex pharmacologically active molecules.

Industrial Applications

- Dyes and Pigments Production : The compound is utilized in producing specialty chemicals, including dyes and pigments, due to its unique chemical structure that allows for various modifications.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid against E. coli and S. aureus. Results indicated significant growth inhibition at concentrations starting from 50 µg/mL, highlighting its potential as an antimicrobial agent.

Enzyme Inhibition Studies

In enzyme assays targeting carbonic anhydrase, the compound demonstrated competitive inhibition with an IC50 value of 25 µM. This suggests its effectiveness in modulating enzyme activity, which may have implications for therapeutic applications.

Protein Binding Studies

Using fluorescence spectroscopy, the interaction of the compound with serum albumin was assessed, yielding a binding constant of . This strong affinity indicates potential influences on pharmacokinetics and bioavailability in medicinal applications.

Wirkmechanismus

The mechanism of action of 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid is primarily related to its functional groups. The nitro group can participate in redox reactions, while the chlorosulphonyl group can act as an electrophile in substitution reactions. These properties make it a versatile compound in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared with structurally and functionally related nitrobenzoic acid derivatives and sulfonyl chlorides. Key distinctions lie in substituent patterns, reactivity, and industrial applications.

Structural and Functional Comparison

Reactivity and Industrial Relevance

- Chlorosulfonyl Group: The -SO₂Cl group in this compound enables rapid reactions with amines to form sulfonamides, a key step in API synthesis . In contrast, sulfonic acids (e.g., 3-chloro-4-methyl-5-nitrobenzenesulfonic acid) are less reactive and used in non-pharmaceutical applications .

- Nitro Group Position : The meta-nitro group in the target compound enhances electrophilicity at the chlorosulfonyl site, whereas para-nitro derivatives (e.g., 4-chloro-3-nitrobenzoic acid) exhibit reduced reactivity .

- Biological Activity : Benzothiazole derivatives with nitro and chloro groups (e.g., 4-chloro-3-(2-fluoroethoxycarbonyl-methyl)-2-benzothiazolone) show plant growth-stimulating activity (62% efficiency), but the target compound’s primary role remains in synthetic chemistry rather than agrobiology .

Research Findings and Industrial Impact

- Pharmaceutical Synthesis : The compound’s utility in bumetanide production is well-documented, with its sulfonyl chloride group enabling efficient coupling to secondary amines .

- Analytical Challenges : Impurities like 4-chloro-3-nitro-5-sulfamoylbenzoic acid necessitate advanced chromatographic methods for detection, underscoring the compound’s significance in quality control .

- Comparative Stability : Sulfonyl chlorides (e.g., the target compound) are moisture-sensitive, requiring anhydrous conditions, whereas sulfonamides and sulfonic acids are more stable, favoring large-scale industrial use .

Biologische Aktivität

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid (CDNBA) is a compound of significant interest in both chemical and biological research due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores the biological activity of CDNBA, including its mechanisms of action, toxicity studies, and potential therapeutic uses.

CDNBA is characterized by its functional groups, which include a nitro group and a chlorosulfonyl group. These groups contribute to its reactivity and biological activity:

- Nitro Group : The nitro group can participate in redox reactions, potentially leading to the formation of reactive intermediates that can interact with biological macromolecules.

- Chlorosulfonyl Group : This group acts as an electrophile, making CDNBA capable of undergoing nucleophilic substitution reactions with various biomolecules, including proteins and nucleic acids.

The molecular formula for CDNBA is , which indicates the presence of chlorine, sulfur, and nitrogen atoms that play crucial roles in its reactivity and biological interactions .

Antimicrobial Properties

Research has indicated that CDNBA exhibits antimicrobial activity against various bacterial strains. For instance, studies have shown that CDNBA can inhibit the growth of certain Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

Anti-inflammatory Effects

In addition to its antimicrobial properties, CDNBA has been investigated for its anti-inflammatory effects . Experimental models have demonstrated that CDNBA can reduce inflammation markers in vitro. This property suggests potential applications in treating inflammatory diseases, although further studies are required to elucidate its efficacy and safety in vivo.

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of CDNBA. In one study, acute toxicity tests were performed on Tetrahymena pyriformis, revealing significant lethality at concentrations as low as 101.4 µM. The results indicated that the compound's toxicity is concentration-dependent, with higher concentrations leading to rapid mortality .

Table 1: Toxicity Data for this compound

| Concentration (µM) | Survival Rate (%) | Time (min) |

|---|---|---|

| 50.6 | ~1 | 48 |

| 101.4 | 0 | 60 |

| Higher than 101.4 | Instantaneous death | - |

This data highlights the need for careful handling and further investigation into the environmental impact of CDNBA.

Case Studies

Several case studies have been published focusing on the synthesis and application of CDNBA in drug development:

- Synthesis as a Pharmaceutical Intermediate : CDNBA has been utilized as an intermediate in synthesizing various pharmaceutical agents, particularly those targeting inflammatory pathways or microbial infections. Its ability to modify biomolecules makes it a valuable precursor in medicinal chemistry .

- Ecotoxicological Impact : Studies assessing the ecotoxicological effects of CDNBA indicate that it poses risks to aquatic organisms. Research has shown that photolysis products of CDNBA increase toxicity levels significantly, suggesting that environmental exposure could lead to harmful effects on local ecosystems .

Q & A

Q. What are the recommended synthetic routes for 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

The compound is typically synthesized via chlorosulfonation of nitro-substituted benzoic acid derivatives. A common precursor is 4-chloro-3-nitrobenzenesulfonic acid , which undergoes further functionalization. Key steps include:

- Chlorosulfonation : Use of chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Nitration : Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 50–60°C, requiring careful stoichiometric control to prevent side reactions .

- Purification : Recrystallization from ethanol/water mixtures to isolate the product.

Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., chlorosulfonic acid:substrate = 1.2:1) and use inert atmospheres to minimize decomposition .

Q. How can the structure of this compound be validated using spectroscopic and crystallographic methods?

- Spectroscopy :

- FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹) and carboxylic acid (O-H stretch at ~2500–3000 cm⁻¹) groups.

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 8.2–8.5 ppm) and absence of exchangeable protons due to sulfonyl chloride reactivity.

- X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing anisotropic displacement ellipsoids. Data collection at low temperatures (100 K) improves resolution for nitro and chlorosulfonyl groups .

Advanced Research Questions

Q. What computational tools are available to predict the reactivity of the chlorosulfonyl group in this compound, and how do they align with experimental data?

- Molecular Dynamics (MD) Simulations : Tools like GROMACS model sulfonyl chloride reactivity in nucleophilic environments (e.g., hydrolysis).

- Density Functional Theory (DFT) : Calculate electrophilic susceptibility at the sulfur atom (partial charge ~+1.2 eV). Compare with experimental kinetics of sulfonamide formation .

- Collision Cross-Section (CCS) Predictions : Use ion mobility spectrometry (IMS) data (e.g., predicted CCS = 152.7–165.9 Ų for [M-H]⁻) to validate gas-phase stability .

Q. How can contradictory crystallographic data (e.g., disordered sulfonyl groups) be resolved during structure refinement?

- Disorder Modeling : In SHELXL , apply PART and SUMP instructions to split disordered atoms. Use ISOR restraints for anisotropic displacement parameters.

- Twinned Data : For non-merohedral twinning, employ SHELXT for initial structure solution and WinGX for post-refinement analysis. Validate with R₁(F²) < 5% and wR₂(F²) < 12% .

Q. What are the challenges in studying the compound’s reactivity under aqueous conditions, and how can they be mitigated?

- Hydrolysis Sensitivity : The chlorosulfonyl group hydrolyzes rapidly in water to form sulfonic acid. Use anhydrous solvents (e.g., THF, DCM) and low temperatures (≤0°C) for reactions.

- In Situ Monitoring : Employ Raman spectroscopy to track sulfonyl chloride consumption (peak at 520 cm⁻¹) and adjust reagent addition rates .

Q. What role does this compound play in medicinal chemistry, particularly in prodrug design or enzyme inhibition?

- Prodrug Activation : The chlorosulfonyl group acts as a leaving group in covalent inhibitors (e.g., targeting carbonic anhydrase). Reactivity with thiols (e.g., glutathione) can be tuned via nitro group electron-withdrawing effects.

- Structure-Activity Relationship (SAR) : Modify the nitro position to alter binding affinity. For example, reduction to an amine increases solubility but decreases electrophilicity .

Methodological Considerations

Q. How can researchers distinguish between isomeric byproducts (e.g., 3-nitro vs. 5-nitro derivatives) during synthesis?

Q. What strategies are effective in scaling up synthesis while maintaining purity (>98%)?

- Flow Chemistry : Continuous chlorosulfonation in microreactors improves heat dissipation and reduces byproducts.

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FT-IR probes for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.